molecular formula C23H20N2OS B14987877 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide

Cat. No.: B14987877
M. Wt: 372.5 g/mol
InChI Key: IQOTVZVERYQFLD-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various scientific fields.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H20N2OS/c1-16-9-11-18(12-10-16)23-25-19(15-27-23)13-14-24-22(26)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15H,13-14H2,1H3,(H,24,26)

InChI Key

IQOTVZVERYQFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene carboxamide group. One common method involves the reaction of 4-methylphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is unique due to its specific combination of the thiazole ring and naphthalene carboxamide group

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